Crystal Structure Divergence from Alkyl Analogs
The crystal structure of 1-phenylimidazole-4,5-dicarboxylic acid differs fundamentally from its 1-alkyl-substituted counterparts. While 1-methyl and 1-ethyl derivatives crystallize exclusively as zwitterions, and 1-propyl/1-butyl derivatives exist as rare equimolar mixtures of neutral and zwitterionic tautomers [1], the 1-phenyl analog's solid-state form (free acid) is neutral due to the electron-withdrawing and steric effects of the phenyl ring . This distinction directly influences solubility, hygroscopicity, and compatibility with formulation excipients. The hydrochloride salt of the 1-phenyl compound further modifies this behavior, providing enhanced aqueous solubility .
| Evidence Dimension | Crystal packing and tautomeric form (free acid) |
|---|---|
| Target Compound Data | Neutral form (free acid); hydrochloride salt enhances water solubility |
| Comparator Or Baseline | 1-Methyl/ethyl: Zwitterionic; 1-Propyl/butyl: Equimolar neutral/zwitterionic mixture [1] |
| Quantified Difference | Qualitative divergence in solid-state form |
| Conditions | Single-crystal X-ray diffraction at ambient conditions |
Why This Matters
Solid-state form dictates dissolution rate, stability, and manufacturability, making the phenyl-substituted analog and its hydrochloride salt distinct entities for formulation development.
- [1] Gurzhiy VV, et al. Crystal structures of a series of 1-substituted imidazol-4,5-dicarboxylic acids. Zeitschrift für Kristallographie - Crystalline Materials. 2024;239(1-2):43-49. View Source
